2-[[(3aR,4S,6R,6aS)-6-[[6-[[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]amino]-5-amino-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol
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Overview
Description
The compound “2-[[(3aR,4S,6R,6aS)-6-[[6-[[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]amino]-5-amino-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, amino, and ether groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The key steps typically include:
- Formation of the cyclopenta[d][1,3]dioxol ring system.
- Introduction of the hydroxyethoxy group.
- Amination reactions to introduce the amino groups.
- Sulfanylation to add the propylsulfanyl group.
- Final coupling to form the complete molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form amines.
Substitution: The ether and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the amino groups would yield primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its functional groups.
Medicine: As a potential drug candidate due to its unique structure and reactivity.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.
Properties
Molecular Formula |
C27H45N5O8S |
---|---|
Molecular Weight |
599.7 g/mol |
IUPAC Name |
2-[[(3aR,4S,6R,6aS)-6-[[6-[[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]amino]-5-amino-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol |
InChI |
InChI=1S/C27H45N5O8S/c1-6-11-41-25-31-23(29-14-12-16(35-9-7-33)21-19(14)37-26(2,3)39-21)18(28)24(32-25)30-15-13-17(36-10-8-34)22-20(15)38-27(4,5)40-22/h14-17,19-22,33-34H,6-13,28H2,1-5H3,(H2,29,30,31,32)/t14-,15-,16+,17+,19+,20+,21-,22-/m1/s1 |
InChI Key |
YJVJBJBHQXNEMN-LBRWCHEZSA-N |
Isomeric SMILES |
CCCSC1=NC(=C(C(=N1)N[C@@H]2C[C@@H]([C@@H]3[C@H]2OC(O3)(C)C)OCCO)N)N[C@@H]4C[C@@H]([C@@H]5[C@H]4OC(O5)(C)C)OCCO |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)NC2CC(C3C2OC(O3)(C)C)OCCO)N)NC4CC(C5C4OC(O5)(C)C)OCCO |
Origin of Product |
United States |
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